molecular formula C13H13N3O3 B14315345 Ethyl [(E)-(3-acetylphenyl)diazenyl](cyano)acetate CAS No. 114011-54-0

Ethyl [(E)-(3-acetylphenyl)diazenyl](cyano)acetate

Cat. No.: B14315345
CAS No.: 114011-54-0
M. Wt: 259.26 g/mol
InChI Key: ZVCNMLSFBUIJFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (E)-(3-acetylphenyl)diazenylacetate is an organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (E)-(3-acetylphenyl)diazenylacetate typically involves a diazotization reaction followed by coupling with an appropriate coupling component. The diazotization reaction is carried out by treating an aromatic amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures. The resulting diazonium salt is then coupled with ethyl cyanoacetate under basic conditions to form the desired azo compound .

Industrial Production Methods

In an industrial setting, the production of azo dyes like Ethyl (E)-(3-acetylphenyl)diazenylacetate is often carried out in large reactors where precise control over temperature, pH, and reaction time is maintained to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-(3-acetylphenyl)diazenylacetate can undergo various types of chemical reactions, including:

    Oxidation: The azo group can be oxidized to form nitro compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic conditions are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products Formed

Scientific Research Applications

Ethyl (E)-(3-acetylphenyl)diazenylacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (E)-(3-acetylphenyl)diazenylacetate involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these molecules, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (E)-(3-acetylphenyl)diazenylacetate is unique due to the presence of both an azo group and a cyanoacetate moiety, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

114011-54-0

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

ethyl 2-[(3-acetylphenyl)diazenyl]-2-cyanoacetate

InChI

InChI=1S/C13H13N3O3/c1-3-19-13(18)12(8-14)16-15-11-6-4-5-10(7-11)9(2)17/h4-7,12H,3H2,1-2H3

InChI Key

ZVCNMLSFBUIJFV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)N=NC1=CC=CC(=C1)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.